5-chloro-1-(3-phenoxypropyl)-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
Preparation Methods
The synthesis of 5-chloro-1-(3-phenoxypropyl)-2,3-dihydro-1H-indole-2,3-dione involves several steps. One common synthetic route includes the reaction of 5-chloroindole-2,3-dione with 3-phenoxypropylamine under specific reaction conditions . Industrial production methods may vary, but they typically involve similar reaction pathways with optimized conditions for large-scale production.
Chemical Reactions Analysis
5-chloro-1-(3-phenoxypropyl)-2,3-dihydro-1H-indole-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where specific groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-chloro-1-(3-phenoxypropyl)-2,3-dihydro-1H-indole-2,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of 5-chloro-1-(3-phenoxypropyl)-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Properties
Molecular Formula |
C17H14ClNO3 |
---|---|
Molecular Weight |
315.7 g/mol |
IUPAC Name |
5-chloro-1-(3-phenoxypropyl)indole-2,3-dione |
InChI |
InChI=1S/C17H14ClNO3/c18-12-7-8-15-14(11-12)16(20)17(21)19(15)9-4-10-22-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10H2 |
InChI Key |
CFAQAIYNPNFWSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3)Cl)C(=O)C2=O |
Origin of Product |
United States |
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